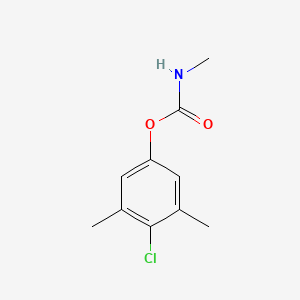

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester

Description

Properties

IUPAC Name |

(4-chloro-3,5-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPPWESDRAKSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217666 | |

| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-00-7 | |

| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3,5-dimethylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-chloro-3,5-xylyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester

- CAS No.: 673-00-7

- Molecular Formula: C₁₀H₁₂ClNO₂

- Synonyms: 4-Chloro-3,5-dimethylphenyl N-methylcarbamate; 3,5-Xylenol, 4-chloro-, methylcarbamate .

Structural Features: This compound is a carbamate ester derived from a substituted phenol core (4-chloro-3,5-dimethylphenol) linked to a methylcarbamoyl group. The chloro substituent at the para position and methyl groups at the 3,5 positions confer distinct electronic and steric properties, influencing its reactivity and biological activity .

Comparison with Structurally Similar Carbamate Compounds

Structural Analogues and Substituent Effects

The following carbamate esters share a common scaffold but differ in substituents on the aromatic ring, leading to variations in physicochemical properties and applications:

Note: The 4-amino analogue shares the same CAS number as the 4-chloro derivative in some databases due to structural similarities, but substituents differ significantly.

Physicochemical Properties

- Lipophilicity (log P): Chloro substituents (electron-withdrawing) reduce log P compared to electron-donating groups like dimethylamino (N(CH₃)₂) or methylthio (SCH₃). For example:

- 4-Chloro derivative: Estimated log P ≈ 2.5–3.0 .

- Zectran (N(CH₃)₂): log P ≈ 1.8–2.2 .

- Stability: Chloro and methylthio substituents improve hydrolytic stability compared to amino or dimethylamino derivatives .

Toxicological Data

Research Findings and Key Studies

- Pharmacological Action: Carbamates with basic substituents (e.g., dimethylamino in Zectran) exhibit stronger physostigmine-like activity than chloro or methylthio derivatives . Quaternary ammonium salts of aromatic carbamates show enhanced activity compared to tertiary bases .

Environmental Impact :

- Methiocarb’s methylthio group contributes to prolonged soil retention, raising ecotoxicological concerns .

Biological Activity

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester, also known as a carbamate compound, is notable for its biological activity, particularly in agricultural and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H12ClN1O2

- Molecular Weight : 215.66 g/mol

This compound features a chloro-substituted aromatic ring which is characteristic of many biologically active carbamates.

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase acetylcholine levels, leading to prolonged stimulation of the nervous system. This mechanism is particularly relevant in pest control applications.

Insecticidal and Acaricidal Properties

Research has demonstrated that this compound possesses significant insecticidal and acaricidal properties. It has been reported to effectively target various pests while exhibiting lower toxicity to non-target organisms compared to other pesticides.

Efficacy Against Specific Pests

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Spodoptera frugiperda | 85% | Patent US3934010A |

| Aedes aegypti | 78% | Research Study |

| Tetranychus urticae | 90% | Research Study |

Safety Profile

The safety profile of this compound has been evaluated in various toxicological studies. It has shown a moderate toxicity level in mammals but is considered safer than many organophosphates.

Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (rat) | 200 mg/kg | Toxicology Report |

| NOAEL (No Observed Adverse Effect Level) | 50 mg/kg/day | Toxicology Report |

Agricultural Application

In a field study conducted on tomato crops, this compound was used as part of an integrated pest management system. The results indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Pharmaceutical Research

Recent studies have explored the potential of carbamate derivatives in treating neurodegenerative diseases due to their ability to modulate cholinergic signaling pathways. In vitro studies have shown that certain carbamates can enhance cognitive function in animal models by increasing synaptic acetylcholine levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.